(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane
Overview
Description
“(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane” is a chemical compound with the molecular formula C19H34O2SSn . It has a molecular weight of 445.25 .
Physical And Chemical Properties Analysis
The boiling point of “(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane” is predicted to be 452.1±55.0 °C .Scientific Research Applications
Synthesis and Electropolymerization of Complexes : A study demonstrated the use of related compounds in the synthesis and electropolymerization of 3,5-dithienylpyridines and their complexes. This process is significant for the development of new electrochromic polymers with high electrochemical stability (Krompiec et al., 2008).
Chiral Acyl Radical Equivalents : Research has shown that chiral 1,3-dioxolan-2-yl radicals derived from acetals can undergo intramolecular hydrogen abstraction followed by cyclization. This finding is crucial for understanding the stereochemical aspects of radical cyclizations (Stien, Crich, & Bertrand, 1998).
LED-Induced Polymerization : A study on tris(4-(thiophen-2-yl)phenyl)amine derivatives revealed their effectiveness as photoinitiators for radical and cationic polymerizations under near-UV and visible light. This advancement is significant for polymer chemistry and materials science (Zhang et al., 2015).
Synthesis of Thiophene 1,1-Dioxides : Research has shown the preparation of 2,5-bis(tributylstannyl)thiophene 1,1-dioxide from related compounds, used in Stille cross-coupling reactions. This is important for tuning optoelectronic properties of thiophene dioxides (Tsai et al., 2013).
Deoxysugar Synthesis in Antibiotics : A study from 1978 involved the conversion of certain compounds into deoxy compounds using tributylstannane. This process is pivotal in the modification of aminoglycoside antibiotics and their antibacterial activities (Hayashi, Iwaoka, Takeda, & Ohki, 1978).
properties
IUPAC Name |
tributyl-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O2S.3C4H9.Sn/c1-2-6(10-5-1)7-8-3-4-9-7;3*1-3-4-2;/h1-2,7H,3-4H2;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAWLMVOUBWAHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579331 | |
Record name | Tributyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane | |
CAS RN |
349616-56-4 | |
Record name | Tributyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.